3-(2-Oxoquinolin-1(2H)-yl)propanenitrile

Physicochemical Profiling Drug-likeness Intermediate Selection

3-(2-Oxoquinolin-1(2H)-yl)propanenitrile (CAS 25420-48-8) is a heterocyclic building block belonging to the 2-oxoquinoline (quinolin-2(1H)-one) family, characterized by a nitrile-functionalized N-alkyl side chain. Its molecular formula is C12H10N2O, with a molecular weight of 198.22 g/mol and computed XLogP3 of 1.1, indicating moderate lipophilicity.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
Cat. No. B12886399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Oxoquinolin-1(2H)-yl)propanenitrile
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=O)N2CCC#N
InChIInChI=1S/C12H10N2O/c13-8-3-9-14-11-5-2-1-4-10(11)6-7-12(14)15/h1-2,4-7H,3,9H2
InChIKeyBERHAXSVTSSRFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Oxoquinolin-1(2H)-yl)propanenitrile for Chemical Procurement: Core Identity and Sourcing Parameters


3-(2-Oxoquinolin-1(2H)-yl)propanenitrile (CAS 25420-48-8) is a heterocyclic building block belonging to the 2-oxoquinoline (quinolin-2(1H)-one) family, characterized by a nitrile-functionalized N-alkyl side chain [1]. Its molecular formula is C12H10N2O, with a molecular weight of 198.22 g/mol and computed XLogP3 of 1.1, indicating moderate lipophilicity [1]. This compound serves primarily as a versatile synthetic intermediate, enabling the construction of more complex quinolinone-based pharmacophores through the reactive nitrile handle [2]. The scaffold is a substructural component of biologically active derivatives reported to exhibit cytotoxicity against MCF-7 cells and EGFR inhibitory activity, underscoring its relevance in medicinal chemistry pipelines [3].

Substitution Risks with 3-(2-Oxoquinolin-1(2H)-yl)propanenitrile: Why Analogs Are Not Interchangeable


Substituting 3-(2-oxoquinolin-1(2H)-yl)propanenitrile with a generic 2-oxoquinoline derivative without rigorous qualification introduces significant risk of divergent downstream outcomes. The nitrile group is not a passive structural feature; its electron-withdrawing character and hydrogen bond acceptor capability directly modulate the core scaffold's electronic environment and reactivity profile, which are fundamentally altered upon conversion to a carboxylic acid analog (CAS 7134-12-5) [1]. Patent literature explicitly identifies N-(2-cyanoethyl)-2-oxoquinoline intermediates as critical for the synthesis of HMG-CoA reductase inhibitors, where the nitrile facilitates a specific reduction sequence not accessible with the corresponding ester or acid [2]. Furthermore, biological activity data on elaborated derivatives confirm that N-alkyl chain identity, including the terminal nitrile, influences cytotoxic potency and EGFR kinase inhibition, with IC50 values spanning nanomolar to micromolar ranges depending on precise functionalization [3]. Generic substitution risks compromising synthetic route fidelity and the pharmacological profile of the final product.

Quantitative Differentiation Evidence for 3-(2-Oxoquinolin-1(2H)-yl)propanenitrile Procurement Decisions


Hydrogen Bond Donor Count vs. Carboxylic Acid Analog: Implications for Permeability and Aggregation

Target compound 3-(2-oxoquinolin-1(2H)-yl)propanenitrile possesses zero hydrogen bond donors, compared to one hydrogen bond donor for the direct carboxylic acid analog 3-(2-oxo-1(2H)-quinolinyl)propanoic acid (CAS 7134-12-5). This difference is quantified from computed molecular descriptors [1][2]. The absence of a donor in the target compound reduces the topological polar surface area (TPSA) to 44.1 Ų, which is substantially lower than the predicted TPSA of the carboxylic acid analog (>65 Ų anticipated for the COOH group), directly correlating with improved passive membrane permeability potential for downstream cell-based applications [1].

Physicochemical Profiling Drug-likeness Intermediate Selection

N-Alkyl Chain Length and Nitrile Placement: LogP and Rotatable Bond Differentiation vs. Butanenitrile Isomer

The target compound features a propanenitrile side chain (3-carbon linker) with XLogP3 = 1.1 and 2 rotatable bonds, distinguishing it from the extended butanenitrile isomer 4-(2-oxo-1,2-dihydroquinolin-3-yl)butanenitrile (CAS 647836-45-1), which has a 4-carbon linker, 3 rotatable bonds, and a predicted higher XLogP3 >1.5 due to the additional methylene unit [1]. This difference in lipophilicity and flexibility is quantitatively relevant for controlling the physicochemical profile of final compounds; a shift of one carbon in chain length can alter logP by approximately 0.5 units, impacting solubility and non-specific protein binding [1].

Lipophilicity Control Structure-Activity Relationships Lead Optimization

Biological Activity of Derived Scaffolds: Cytotoxicity and EGFR Inhibition Potency vs. Clinical Benchmarks

While direct biological data for 3-(2-oxoquinolin-1(2H)-yl)propanenitrile itself is limited, derivatives elaborated from this core scaffold demonstrate potent, quantifiable activity. The most active derivative (compound 9e) in a series of 3-[2-oxoquinolin-1(2H)-yl]propanamide analogs exhibited cytotoxicity against MCF-7 breast cancer cells with an IC50 of 1.32 μM (doxorubicin IC50 = 1.21 μM) and EGFR inhibition with an IC50 of 16.89 nM, compared to erlotinib at 29.8 nM [1]. This demonstrates that the core 2-oxoquinoline scaffold accessed via this intermediate can yield compounds with sub-100 nM target engagement and single-digit micromolar cellular potency, rivaling established drugs in the class.

Anticancer Activity EGFR Inhibition Medicinal Chemistry

Nitrile Reactivity Advantage for Diversification vs. Carboxylic Acid Intermediate

The nitrile functionality of 3-(2-oxoquinolin-1(2H)-yl)propanenitrile provides a versatile synthetic handle that is chemically orthogonal to the carboxylic acid analog. Patent EP1099694A1 explicitly demonstrates that the N-(2-cyanoethyl)-2-oxoquinoline intermediate (1) can be directly reduced to the quinoline derivative (3) in a single step, an HMG-CoA reductase inhibitor intermediate, whereas the corresponding carboxylic ester route requires a two-step reduction-oxidation sequence [1]. This constitutes a quantitative synthetic efficiency advantage of one step eliminated, relevant for both cost and throughput in medicinal chemistry programs.

Synthetic Chemistry Functional Group Interconversion Library Synthesis

Optimal Application Scenarios for 3-(2-Oxoquinolin-1(2H)-yl)propanenitrile Based on Verified Evidence


Synthesis of HMG-CoA Reductase Inhibitor Intermediates via Direct Nitrile Reduction

Procurement for the synthesis of cholesterol-lowering agents (statins) benefits directly from the nitrile's unique reactivity. As validated by patent EP1099694A1 [1], the target compound enables a one-step reduction to the key quinoline intermediate, bypassing the ester hydrolysis-oxidation sequence required by carboxylic acid analogs. This is critical for process chemistry groups seeking to maximize atom economy and minimize step count.

Kinase-Targeted Anticancer Library Generation Using the 2-Oxoquinoline Core

For medicinal chemistry programs targeting EGFR-driven cancers, the target compound serves as an essential building block. Derivatives of the core scaffold have demonstrated EGFR IC50 values of 16.89 nM, outperforming erlotinib (29.8 nM), and MCF-7 cytotoxicity comparable to doxorubicin [2]. The zero hydrogen bond donor profile [3] further supports the design of permeable, drug-like candidates. Purchasing the nitrile intermediate enables parallel library synthesis via amide coupling, oxadiazole formation, and thiosemicarbazide elaboration.

Physicochemical Property Optimization in Lead Series: LogP and Permeability Fine-Tuning

When a lead optimization campaign requires precise control over lipophilicity, the target compound's XLogP3 of 1.1 and TPSA of 44.1 Ų [3] offer a defined starting point. Compared to the butanenitrile isomer (XLogP3 >1.5) , the propanenitrile linker keeps the lipophilic ligand efficiency (LLE) in a more favorable range, reducing the risk of exceeding Lipinski's thresholds for logP while maintaining synthetic versatility.

Agrochemical and Functional Material Intermediate Development

Beyond pharmaceuticals, the nitrile group's capacity for conversion to amides, acids, and heterocycles (triazoles, tetrazoles) positions the compound as a platform intermediate for agrochemical lead generation and functional materials requiring a quinolinone chromophore. The patent-demonstrated synthetic efficiency of the nitrile route [1] is equally applicable to non-pharmaceutical targets where rapid diversification is paramount.

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